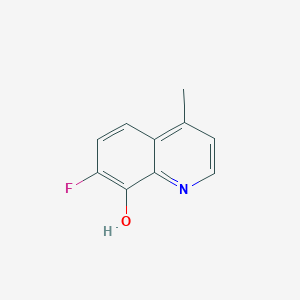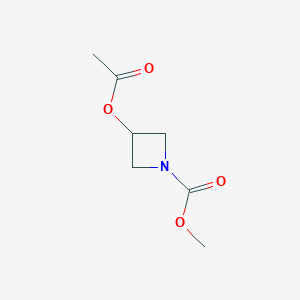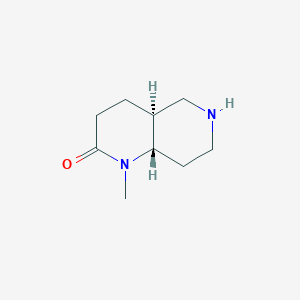
(4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,8aS)-1-méthyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphtyridin-2-one est un composé chiral présentant un intérêt significatif dans le domaine de la chimie organique. Ce composé appartient à la famille des naphtyridines, connue pour ses diverses activités biologiques et ses applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de (4aS,8aS)-1-méthyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphtyridin-2-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante consiste en la réduction d'un dérivé de naphtyridine suivie d'une méthylation et d'une cyclisation ultérieure. Les conditions réactionnelles incluent souvent l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, et d'agents méthylant comme l'iodure de méthyle.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des méthodes similaires mais optimisées pour des rendements et une pureté plus élevés. Le processus peut inclure des étapes telles que l'extraction par solvant, la cristallisation et la purification par chromatographie pour garantir que le produit final répond aux normes industrielles.
Types de réactions:
Oxydation : Le composé peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, transformant les cétones ou les aldéhydes en alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où des groupes fonctionnels comme les halogénures sont remplacés par des nucléophiles tels que des amines ou des thiols.
Réactifs et conditions communs :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Nucléophiles : Amines, thiols.
Principaux produits :
Produits d'oxydation : Cétones, acides carboxyliques.
Produits de réduction : Alcools.
Produits de substitution : Amines, thiols.
4. Applications de la recherche scientifique
(4aS,8aS)-1-méthyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphtyridin-2-one a diverses applications dans la recherche scientifique:
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antimalariennes.
Médecine : Investigé pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la fabrication pharmaceutique.
5. Mécanisme d'action
Le mécanisme d'action de (4aS,8aS)-1-méthyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphtyridin-2-one implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir en inhibant les enzymes ou en se liant aux récepteurs, modulant ainsi les voies biologiques. Par exemple, il pourrait inhiber les protéases ou interagir avec les récepteurs des neurotransmetteurs, conduisant à des effets thérapeutiques.
Composés similaires :
- (4aS,8aS)-3,8a-Diméthyl-5-méthylène-4,4a,5,6,8a,9-hexahydronaphto[2,3-b]furane
- (4R,4aS,8aS)-4,7-Dihydroxy-4-(hydroxyméthyl)-3,4a,8,8-tétraméthyl-4a,5,6,7,8,8a-hexahydro-1(4H)-naphtalénone
Comparaison : Comparé à ces composés similaires, (4aS,8aS)-1-méthyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphtyridin-2-one est unique en raison de sa configuration structurelle spécifique et de la présence d'un groupe méthyle en position 1. Cette unicité structurelle contribue à sa réactivité chimique et à son activité biologique distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Applications De Recherche Scientifique
(4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of (4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, it could inhibit proteases or interact with neurotransmitter receptors, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- (4aS,8aS)-3,8a-Dimethyl-5-methylene-4,4a,5,6,8a,9-hexahydronaphtho[2,3-b]furan
- (4R,4aS,8aS)-4,7-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-1(4H)-naphthalenone
Comparison: Compared to these similar compounds, (4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one is unique due to its specific structural configuration and the presence of a methyl group at the 1-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
(4aS,8aS)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C9H16N2O/c1-11-8-4-5-10-6-7(8)2-3-9(11)12/h7-8,10H,2-6H2,1H3/t7-,8-/m0/s1 |
Clé InChI |
CXOXGMBPBCDYNB-YUMQZZPRSA-N |
SMILES isomérique |
CN1[C@H]2CCNC[C@@H]2CCC1=O |
SMILES canonique |
CN1C2CCNCC2CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


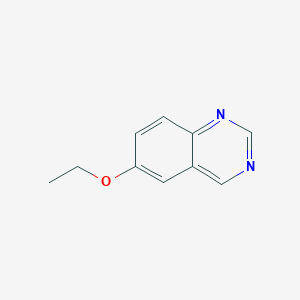
![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)

![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)
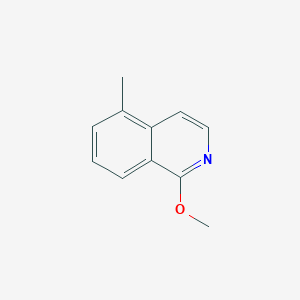

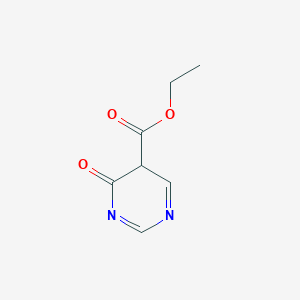
![4-Chloropyrimido[5,4-d]pyrimidine](/img/structure/B11915364.png)


![2h-Pyrrolo[2,3-e]benzothiazole](/img/structure/B11915372.png)
